溴化地美卡林

描述

溴化地美卡林,商品名为 Humorsol,是一种氨基甲酸酯类副交感神经兴奋剂,起着乙酰胆碱酯酶抑制剂的作用。 它主要用作治疗青光眼的药物,直接滴入眼内以降低眼内压 .

作用机制

溴化地美卡林通过抑制乙酰胆碱酯酶作为间接作用的副交感神经兴奋剂。这种抑制延长了乙酰胆碱在副交感神经节后神经的突触后膜上的作用。 在眼睛中,这会导致虹膜括约肌收缩(缩瞳)和睫状肌收缩,促进房水的流出,降低眼内压 .

科学研究应用

溴化地美卡林具有广泛的科学研究应用:

化学: 它被用作研究乙酰胆碱酯酶抑制的模型化合物。

生物学: 研究人员使用它来研究乙酰胆碱酯酶抑制剂对生物系统的影响。

医学: 它主要用于通过降低眼内压来治疗青光眼。

工业: 它在开发新药和治疗剂方面有应用

生化分析

Biochemical Properties

Demecarium bromide plays a significant role in biochemical reactions as it acts as an acetylcholinesterase inhibitor . It prolongs the effect of acetylcholine, a neurotransmitter released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down . This interaction with enzymes and proteins leads to its therapeutic effects.

Cellular Effects

Demecarium bromide influences cell function by causing constriction of the iris sphincter muscle and the ciliary muscle in the eye . This action facilitates the outflow of the aqueous humor, leading to a reduction in intraocular pressure . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role as a cholinesterase inhibitor .

Molecular Mechanism

The molecular mechanism of action of Demecarium bromide involves its role as a cholinesterase inhibitor . It inactivates both pseudocholinesterase and acetylcholinesterase, leading to an accumulation of acetylcholine at sites of cholinergic transmission . This accumulation results in the observed physiological effects, such as miosis (constriction of the pupil) and increased drainage of the aqueous humor .

Temporal Effects in Laboratory Settings

In laboratory settings, Demecarium bromide has been shown to decrease intraocular pressure for up to 48 hours . Its long-acting nature means it can be administered less frequently than other parasympathomimetic drugs

Dosage Effects in Animal Models

In animal models, particularly dogs, Demecarium bromide has been used to delay the onset of primary glaucoma . High doses of Demecarium bromide may cause organophosphate toxicity, especially if administered concurrently with flea treatments containing organophosphates .

Metabolic Pathways

Demecarium bromide’s role in metabolic pathways is primarily linked to its function as a cholinesterase inhibitor . By inactivating cholinesterases, it affects the metabolism of acetylcholine, a key neurotransmitter in the nervous system .

Transport and Distribution

Given its application as a topical ophthalmic solution, it is reasonable to infer that its primary site of action is within the cells of the eye .

Subcellular Localization

The subcellular localization of Demecarium bromide is likely to be at the synapses of neurons where acetylcholine is released, given its role as a cholinesterase inhibitor . More detailed studies are needed to confirm this and to identify any potential targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

准备方法

溴化地美卡林的合成涉及三甲基铵衍生物与癸二溴化物的反应。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。 工业生产方法类似,但规模更大,以适应更大的产量 .

化学反应分析

溴化地美卡林会发生几种类型的化学反应,包括:

氧化: 这种反应会导致各种氧化产物的形成。

还原: 还原反应可以将溴化地美卡林转化为其还原形式。

相似化合物的比较

溴化地美卡林在乙酰胆碱酯酶抑制剂中是独特的,因为它具有长效性。类似的化合物包括:

卡巴胆碱: 另一种副交感神经兴奋剂,但作用时间较短。

二异丙基氟磷酸: 一种有效的乙酰胆碱酯酶抑制剂,但具有不同的应用和毒性特征

属性

CAS 编号 |

56-94-0 |

|---|---|

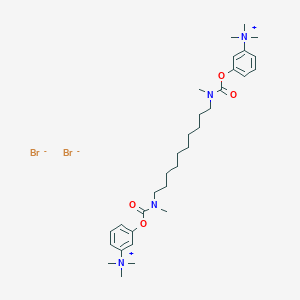

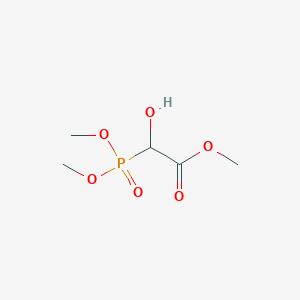

分子式 |

C32H52BrN4O4+ |

分子量 |

636.7 g/mol |

IUPAC 名称 |

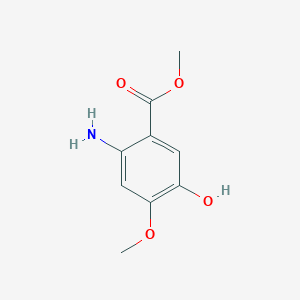

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;bromide |

InChI |

InChI=1S/C32H52N4O4.BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;/h17-22,25-26H,9-16,23-24H2,1-8H3;1H/q+2;/p-1 |

InChI 键 |

WMPGXFWTTMMVIA-UHFFFAOYSA-M |

SMILES |

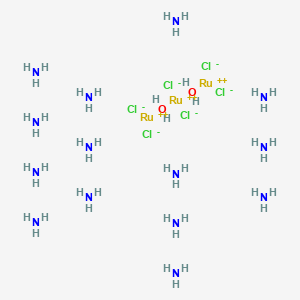

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] |

规范 SMILES |

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-] |

外观 |

Ssolid powder |

颜色/形态 |

WHITE POWDER SLIGHTLY YELLOW, CRYSTALLINE POWDER |

熔点 |

164-170 |

Key on ui other cas no. |

56-94-0 |

物理描述 |

Solid |

保质期 |

AQ SOLN ARE STABLE STABLE TO AUTOCLAVING, & RETAIN THEIR POTENCY FOR PROLONGED PERIODS |

溶解度 |

FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER |

同义词 |

3,3’-[1,10-decanediylbis[(methylimino)carbonyloxy]]bis[N,N,N-trimethylbenzenaminium Bromide; (m-Hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; (m-hydroxyphenyl)trimethylammonium Bromide Decamethylenebis[methylcarbamate]; 3, |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)